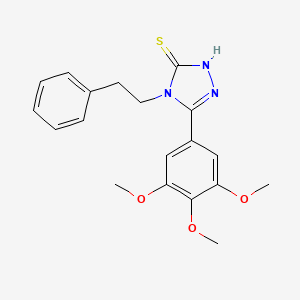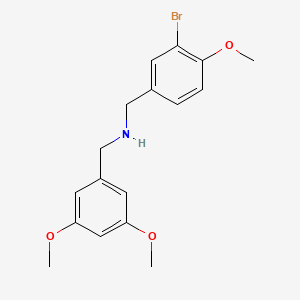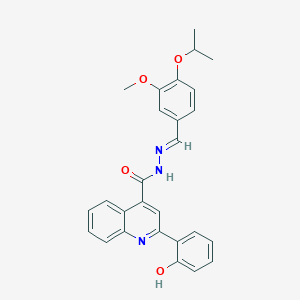![molecular formula C21H19N5O B6029527 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6029527.png)
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play important roles in cancer development and progression.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases. It has also been shown to have anti-angiogenic activity, which may be useful in the treatment of diseases that involve abnormal blood vessel growth, such as macular degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer development and testing new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, it may be toxic to normal cells at high concentrations, which can make it difficult to study its effects on cancer cells in vitro.
Orientations Futures
There are many potential future directions for the study of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone. One area of research could be the development of new cancer therapies based on this compound. Another area of research could be the study of its anti-inflammatory and anti-angiogenic activity for the treatment of other diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
There are several methods for synthesizing 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone, including the use of different reagents and solvents. One common method involves the reaction of 4,7-dimethyl-2-aminobenzimidazole with 2-methylphenylisocyanate in the presence of a base such as sodium hydride. This reaction produces the desired compound in good yields and high purity.
Applications De Recherche Scientifique
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(2-methylphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-12-8-9-16-14(3)22-20(23-17(16)10-12)26-21-24-18(11-19(27)25-21)15-7-5-4-6-13(15)2/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDNXFCUYSIZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6029444.png)

![7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6029460.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6029466.png)
![N-{[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6029486.png)

![3-(2-{3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6029496.png)
amino]methyl}-2-pyrrolidinone](/img/structure/B6029499.png)
![3-methyl-4-(1-naphthyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029506.png)

![N-[4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B6029517.png)
![methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate](/img/structure/B6029534.png)